1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone
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Overview
Description
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone is an organic compound with the molecular formula C10H16O It is a cyclopentenone derivative, characterized by the presence of a cyclopentene ring substituted with a propan-2-yl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopentenone with isopropylmagnesium bromide (Grignard reagent) followed by acetylation. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized for large-scale production with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalyst
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentenone derivatives
Scientific Research Applications
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals, fragrances, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone can be compared with similar compounds such as:
1-(4-Isopropenyl-1-cyclopenten-1-yl)ethanone: Similar structure but with an isopropenyl group instead of a propan-2-yl group.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Contains a pyrrolidine ring instead of an ethanone moiety.
1-(cyclopent-2-en-1-yl)propan-2-one: Similar cyclopentenone structure but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
73011-52-6 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(4-propan-2-ylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(6-9)8(3)11/h5,7,9H,4,6H2,1-3H3 |
InChI Key |
MLMAMBFDFHGWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC=C(C1)C(=O)C |
Origin of Product |
United States |
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